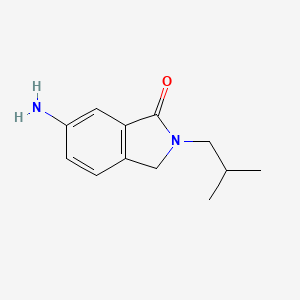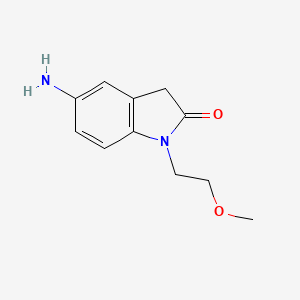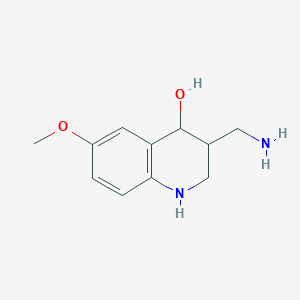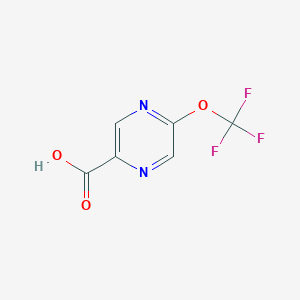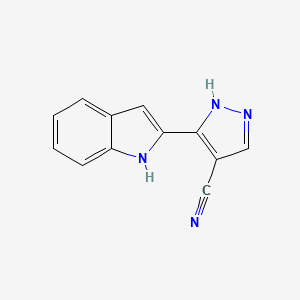
4-Methoxy-2,6,8-trimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,6,8-trimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,6,8-trimethylquinoline can be achieved through several methods. One common approach involves the Skraup–Doebner–Von Miller reaction, which is a classical method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the Skraup–Doebner–Von Miller reaction or other catalytic processes that enhance yield and purity. Transition-metal catalyzed synthetic methods have also been explored for the efficient production of quinoline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2,6,8-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic applications, including as antimalarial and anticancer agents.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and as intermediates in organic synthesis
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,6,8-trimethylquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dihydro-8-methoxy-2,2,4-trimethylquinoline
- 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
- 4-Hydroxy-2,6,8-trimethylquinoline
Uniqueness
4-Methoxy-2,6,8-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4-methoxy-2,6,8-trimethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-8-5-9(2)13-11(6-8)12(15-4)7-10(3)14-13/h5-7H,1-4H3 |
InChI-Schlüssel |
JWGYRNDOZHZNLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


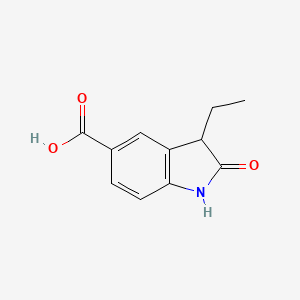
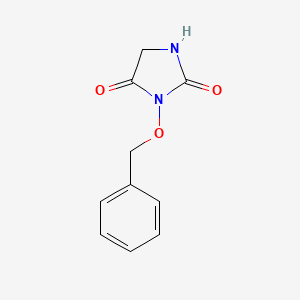
![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)


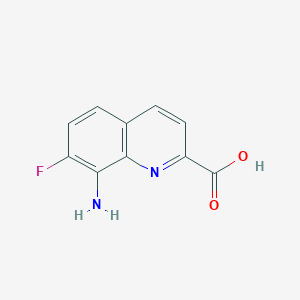
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)

